![molecular formula C12H9ClO2 B086314 2-(2-chlorophenyl)hydroquinone CAS No. 117-71-5](/img/structure/B86314.png)
2-(2-chlorophenyl)hydroquinone
Overview
Description
[1,1’-Biphenyl]-2,5-diol, 2’-chloro-: is an organic compound with the molecular formula C12H9ClO2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 2 and 5 positions of one phenyl ring, and a chlorine atom is attached to the 2’ position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2,5-diol, 2’-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with hydroxyl or alkyl groups .
Scientific Research Applications
Dermatological Applications
Skin Lightening Agent
2-(2-chlorophenyl)hydroquinone is primarily recognized for its use in skin-lightening products. Hydroquinone and its derivatives inhibit melanin production by acting on the enzyme tyrosinase, which is crucial in the melanin synthesis pathway. The compound's effectiveness has led to its incorporation in various formulations aimed at treating conditions like hyperpigmentation and melasma. However, safety assessments are critical as prolonged use can lead to adverse effects such as ochronosis, a condition that causes bluish-black discoloration of the skin .
Case Studies
- A study evaluated the cutaneous reactions associated with topical applications of hydroquinone, indicating that while effective for skin lightening, it poses risks of irritation and allergic reactions in some individuals .
- Another investigation into the safety of hydroquinone highlighted the need for regulatory oversight in cosmetic formulations containing this compound due to potential side effects .
Antioxidant Properties
Research on Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies, emphasizing its role in neutralizing free radicals. This characteristic is particularly beneficial in formulations aimed at preventing oxidative stress-related damage in skin cells. Research indicates that compounds with hydroquinone structures can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular integrity and function.
Pharmaceutical Implications
Potential Drug Development
Emerging research suggests that derivatives of hydroquinone, including this compound, could serve as lead compounds in drug development. Their ability to modulate biological pathways related to oxidative stress and inflammation positions them as candidates for therapeutic agents targeting conditions such as cancer and neurodegenerative diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,5-diol, 2’-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
[1,1’-Biphenyl]-2,5-diol: This compound lacks the chlorine atom, which may affect its reactivity and applications.
2-Chlorobiphenyl:
4,4’-Dichlorobiphenyl: This compound has chlorine atoms on both phenyl rings, leading to different reactivity and applications compared to [1,1’-Biphenyl]-2,5-diol, 2’-chloro-.
Uniqueness: The presence of both hydroxyl groups and a chlorine atom in [1,1’-Biphenyl]-2,5-diol, 2’-chloro- makes it unique among biphenyl derivatives. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Biological Activity
2-(2-Chlorophenyl)hydroquinone, also known as [1,1’-Biphenyl]-2,5-diol, 2’-chloro- , is an organic compound with the molecular formula C12H9ClO2 . This compound is a derivative of hydroquinone and exhibits various biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound features two hydroxyl groups at the 2 and 5 positions on one phenyl ring, with a chlorine atom at the 2' position of the other phenyl ring. Common methods for synthesizing this compound include the Suzuki-Miyaura coupling reaction , which is effective for forming carbon-carbon bonds and can be optimized for yield and purity in industrial settings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or interfering with substrate binding. This property is crucial in developing therapeutic agents targeting metabolic pathways.
- Cytotoxic Effects : At higher concentrations, it has been observed to induce cytotoxicity in melanocytes, leading to morphological changes and disruption of cellular structures such as microtubules . This disruption may explain its potential use in treating hyperpigmentation disorders.
Antiplatelet Effects
Recent studies have indicated that derivatives of hydroquinone, including this compound, exhibit antiplatelet activity. The mechanism involves affecting mitochondrial function, leading to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential. This disruption inhibits platelet activation, suggesting potential applications in cardiovascular therapies .
Hyperpigmentation Treatment
Hydroquinone is widely used as a skin-lightening agent due to its ability to inhibit melanin synthesis. Clinical studies have shown that formulations containing hydroquinone can significantly reduce hyperpigmentation disorders such as melasma and solar lentigines. However, concerns regarding its long-term safety and potential carcinogenic effects are noted in the literature .
Case Studies
Study | Treatment Groups | Results | Conclusions |
---|---|---|---|
Monteiro et al. | 4% HQ vs. 0.75% KA | Significant decrease in MASI score with HQ | Hydroquinone shows earlier onset of action compared to KA |
Owolabi et al. | Various HQ concentrations | Greater disruption of stratum corneum with HQ | Hydroquinone may cause more significant skin barrier damage than alternatives |
Arrowitz et al. | Thiamidol vs. HQ | Thiamidol showed significantly lower MASI scores than HQ | Thiamidol is more effective than hydroquinone for epidermal melasma |
Safety and Toxicology
Despite its therapeutic potential, this compound has been associated with adverse effects. Prolonged exposure to hydroquinone can lead to skin irritation and possible carcinogenicity as indicated by animal studies showing liver and kidney toxicity at certain dosages . Regulatory bodies have issued guidelines to limit exposure due to these risks.
Properties
IUPAC Name |
2-(2-chlorophenyl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJFSFMYUQOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059461 | |
Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-71-5 | |
Record name | 2′-Chloro[1,1′-biphenyl]-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-2,5-diol, 2'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-chloro[1,1'-biphenyl]-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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